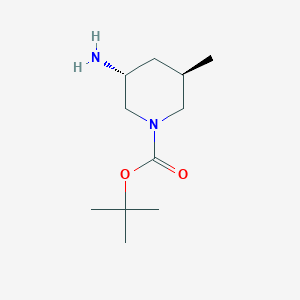![molecular formula C8H18ClN3O B6245666 1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one hydrochloride CAS No. 2408971-86-6](/img/new.no-structure.jpg)
1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C8H18ClN3O and a molecular weight of 207.7. It is commonly used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one hydrochloride typically involves the reaction of 1-methylimidazolidin-2-one with 3-(methylamino)propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The compound is then purified through crystallization or other separation techniques to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-[3-(methylamino)propyl]imidazolidin-2-one hydrochloride: Similar structure but lacks the methyl group on the imidazolidinone ring.
3-(methylamino)propylamine: A simpler structure with only the amine and propyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2408971-86-6 |
|---|---|
Molecular Formula |
C8H18ClN3O |
Molecular Weight |
207.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



